Z-Gln-OH

Overview

Description

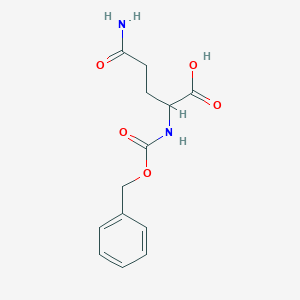

Z-Gln-OH (N-Carbobenzyloxy-L-glutamine, CAS 2650-64-8) is a protected amino acid derivative widely used in peptide synthesis and biochemical research. Its molecular formula is C₁₃H₁₆N₂O₅, with a molecular weight of 280.28 g/mol. The compound features a benzyloxycarbonyl (Z) group protecting the N-terminus of L-glutamine, ensuring selective reactivity during peptide elongation. Physically, it appears as a white to off-white crystalline powder with a melting point of 126–139°C and a specific rotation of -4.5° to -7.0° . It is soluble in polar solvents like dimethylformamide (DMF) but requires heating or sonication for optimal dissolution . This compound is critical in synthesizing peptides implicated in amyloid fibril formation, such as those linked to Alzheimer’s and Huntington’s diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Gln-OH can be synthesized through multiple synthetic routes. One common method involves the protection of the amino group of L-glutamine with a carbobenzoxy (Cbz) group. This is typically achieved using benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Z-Gln-OH undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce L-glutamine and benzyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the carbobenzoxy group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Typically carried out in acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Major Products

Hydrolysis: Produces L-glutamine and benzyl alcohol.

Substitution: Yields various substituted glutamine derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Applications

1.1 Enzyme Inhibition

Z-Gln-OH has been studied for its potential as an enzyme inhibitor. It acts as a substrate analog for certain enzymes, thereby inhibiting their activity. This property is particularly useful in drug development, where this compound can be utilized to design inhibitors for metabolic enzymes involved in diseases such as cancer and diabetes.

Case Study:

In a study examining the inhibition of glutaminase, this compound demonstrated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent in targeting cancer metabolism .

1.2 Protein Modification

This compound is used to modify proteins through the formation of stable conjugates. This modification can enhance the stability and functionality of proteins, making them more suitable for therapeutic applications.

Table 1: Protein Modification with this compound

| Protein Type | Modification Method | Result |

|---|---|---|

| Enzyme A | Conjugation | Increased stability |

| Antibody B | Cross-linking | Enhanced binding affinity |

Material Science Applications

2.1 Hydrogel Development

Recent research has highlighted the use of this compound in the synthesis of hydrogels, which are materials with applications in biomedical devices and tissue engineering. The incorporation of this compound into gelatin-based hydrogels has been shown to improve their mechanical properties and conductivity.

Case Study:

A study reported the creation of Gel-TG-ZQG hydrogels using varying ratios of this compound. These hydrogels exhibited enhanced strain sensitivity and conductivity, making them suitable for use as biosensors in wearable health monitoring devices .

Table 2: Properties of Gel-TG-ZQG Hydrogels

| Sample | Conductivity (S/cm) | Strain Sensitivity (%) |

|---|---|---|

| Gel-TG-ZQG (0.05) | 1.25 × 10^-5 | 3 |

| Gel-TG-ZQG (0.25) | 12.92 × 10^-3 | 15 |

| Gel-TG-ZQG (0.5) | 5.00 × 10^-3 | 65 |

Health and Nutritional Applications

3.1 Nutritional Supplementation

This compound is being explored as a nutritional supplement due to its role in enhancing protein synthesis and muscle recovery post-exercise. It influences anabolic hormone secretion and can improve mental performance during stress-related tasks.

Case Study:

Research indicates that athletes supplementing with this compound experienced improved recovery times and reduced muscle soreness compared to those not receiving supplementation .

Mechanism of Action

The mechanism of action of Z-Gln-OH involves its role as a glutamine derivative. It can influence various biological processes by modulating the activity of enzymes and proteins. For example, it has been shown to inhibit the enzyme tyrosinase, which is involved in melanin synthesis. Additionally, this compound can act as an acyl donor in enzymatic reactions, facilitating the formation of peptide bonds .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Z-Gln(Trt)-OH (CAS 132388-60-4)

- Molecular Structure : Incorporates a trityl (Trt) group on the glutamine side chain, providing additional protection. Formula: C₃₂H₃₀N₂O₅ ; MW: 522.59 g/mol .

- Key Differences :

- Applications : Preferred in solid-phase synthesis where side-chain reactivity must be suppressed.

Z-Phe-OH (CAS 1161-13-3)

- Molecular Structure: Benzyloxycarbonyl-protected phenylalanine. Formula: C₁₇H₁₇NO₄; MW: 299.32 g/mol.

- Key Differences :

- Synthesis : Uses EDC.HCl/HOBt coupling, similar to this compound, but achieves higher yields (85–90%) .

Z-D-Val-OH (CAS 1685-33-2)

- Molecular Structure: D-configured valine with Z protection. Formula: C₁₃H₁₇NO₄; MW: 251.3 g/mol.

- Key Differences :

- Applications : Used in chiral peptide synthesis and enzyme-substrate studies.

Z-D-Glu-OH (CAS 63648-73-7)

- Molecular Structure : D-glutamic acid derivative with Z protection.

- Key Differences :

Data Tables for Direct Comparison

| Property | This compound | Z-Gln(Trt)-OH | Z-Phe-OH | Z-D-Val-OH |

|---|---|---|---|---|

| CAS No. | 2650-64-8 | 132388-60-4 | 1161-13-3 | 1685-33-2 |

| Molecular Weight | 280.28 g/mol | 522.59 g/mol | 299.32 g/mol | 251.3 g/mol |

| Protecting Groups | Z (N-terminus) | Z + Trt (side chain) | Z (N-terminus) | Z (N-terminus) |

| Solubility | Moderate (DMF) | Low | High (DCM) | Low (organic) |

| Key Applications | Amyloid research | Multi-step SPPS | BBB-permeable peptides | Chiral peptides |

Research Findings and Functional Insights

- Hydrogen Bonding : this compound forms side-chain-to-backbone hydrogen bonds in isolated environments, stabilizing β-strand-like conformations. This property is critical in amyloid studies but absent in Z-Phe-OH, which adopts rigid aromatic stacking .

- Synthetic Challenges : this compound derivatives (e.g., Z-pyr-OH) face cyclization issues under standard conditions, unlike Z-Phe-OH, which reliably forms desired products .

- Biological Relevance : this compound’s amide side chain mimics natural glutamine-rich regions in neurodegenerative disease-associated peptides, making it irreplaceable in structural biology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Z-Gln-OH to ensure high purity and yield?

- Methodological Answer : The synthesis of this compound typically employs carbodiimide-mediated coupling (e.g., DCC or EDC) in anhydrous solvents like DMF or THF. Critical parameters include reaction temperature (0–25°C), stoichiometry of protecting groups (e.g., benzyloxycarbonyl, Z), and pH control during deprotection. Post-synthesis, purity is verified via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.3–7.5 ppm for aromatic protons of the Z-group) . Yield optimization often requires iterative adjustment of reaction time and scavengers (e.g., HOBt) to suppress racemization.

Q. Which analytical techniques are most reliable for characterizing this compound in peptide synthesis?

- Methodological Answer : Multi-modal characterization is essential:

- HPLC : Retention time and peak symmetry confirm purity (>95% recommended).

- NMR : ¹H/¹³C NMR resolves stereochemical integrity (e.g., α-proton at δ 4.2–4.5 ppm).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (theoretical [M+H]⁺ = 352.34 g/mol).

Discrepancies in spectral data should prompt re-evaluation of solvent purity or side reactions (e.g., diketopiperazine formation) .

Q. How can solubility challenges of this compound in aqueous buffers be systematically addressed?

- Methodological Answer : Solubility is pH-dependent due to the glutamine side chain’s amide and carboxyl groups. A stepwise approach includes:

- Solvent Screening : Test co-solvents (e.g., DMSO ≤10% v/v) or surfactants (e.g., Tween-20).

- pH Adjustment : Use buffers (e.g., phosphate, Tris) near the isoelectric point (pI ≈ 5.5).

- Temperature Modulation : Mild heating (30–40°C) may enhance dissolution without degradation. Document solubility curves (mg/mL vs. pH/temperature) to identify optimal conditions .

Advanced Research Questions

Q. What mechanistic insights explain conflicting reactivity data for this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Discrepancies often arise from resin swelling dynamics (e.g., polystyrene vs. PEG-based resins) or coupling efficiency variations. To resolve:

- Conduct kinetic studies using FT-IR monitoring of Fmoc deprotection (disappearance of 1730 cm⁻¹ peak).

- Compare activation methods (e.g., OxymaPure vs. HOBt) to quantify racemization via chiral HPLC.

- Statistical modeling (e.g., ANOVA) of coupling times and reagent equivalents can identify critical factors .

Q. How does the stereochemical configuration of this compound influence its enzymatic stability in protease-rich environments?

- Methodological Answer : Use enantiomerically pure D/L-Z-Gln-OH in controlled enzymatic assays (e.g., trypsin or chymotrypsin). Monitor degradation via:

- Fluorometric Assays : FITC-labeled substrates tracked in real-time.

- LC-MS/MS : Quantify cleavage products (e.g., Z-Gln vs. free glutamine).

- Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinity to protease active sites. Results often show L-configuration confers higher stability due to steric hindrance .

Q. What strategies reconcile contradictory thermodynamic data for this compound crystallization?

- Methodological Answer : Polymorphism and solvent effects are common culprits. Employ:

- XRPD : Identify crystalline vs. amorphous phases.

- DSC/TGA : Measure melting points and decomposition profiles.

- Solvent Screening : Test polar aprotic (acetonitrile) vs. protic (ethanol) solvents.

Meta-analysis of crystallization conditions (e.g., via Cambridge Structural Database) can reveal solvent-dependent packing motifs .

Q. Methodological Frameworks

Q. How to design a robust study to assess this compound’s role in peptide self-assembly?

- Methodological Answer : Apply the P-E/I-C-O framework:

- Population (P) : Model peptides (e.g., β-sheet forming sequences).

- Exposure (E) : this compound concentration (0.1–10 mM).

- Comparison (C) : Unprotected Gln vs. This compound.

- Outcome (O) : Secondary structure (CD spectroscopy) and morphology (TEM).

Use multivariate regression to correlate steric effects with assembly kinetics .

Q. What criteria ensure reproducibility in this compound-based kinetic studies?

- Methodological Answer : Adhere to FINER criteria:

- Feasible : Standardize equipment (e.g., HPLC calibration).

- Novel : Compare to prior kinetic models (e.g., Michaelis-Menten).

- Ethical : Disclose solvent waste protocols.

- Relevant : Link findings to peptide drug design.

Pre-register protocols on platforms like Open Science Framework to mitigate bias .

Q. Data Management & Reporting

Q. How should researchers document this compound experimental data for public repositories?

- Methodological Answer : Follow FAIR principles:

- Formats : CSV for kinetic data, .cif for crystallography.

- Metadata : Include synthesis date, solvent lot numbers, and instrument settings.

- Repositories : Deposit in Zenodo or PubChem with unique identifiers.

Reference datasets in supplementary materials using hyperlinks .

Q. What statistical methods resolve variability in this compound bioactivity assays?

- Methodological Answer : For dose-response data (e.g., IC₅₀), apply:

- Grubbs’ Test : Identify outliers in triplicate runs.

- ANCOVA : Adjust for batch effects (e.g., reagent age).

- Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values.

Report effect sizes (e.g., Cohen’s d) to contextualize biological significance .

Properties

IUPAC Name |

(2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMLDJNLXLMGLX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883880 | |

| Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2650-64-8 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamine, N2-((phenylmethoxy)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[(phenylmethoxy)carbonyl]-L-glutamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.